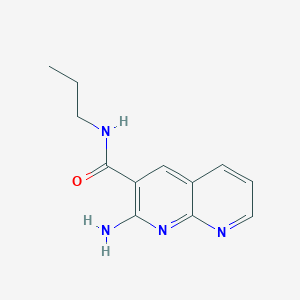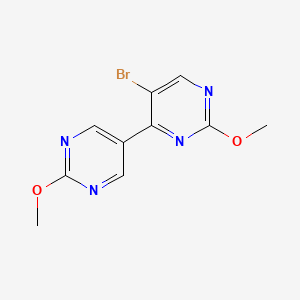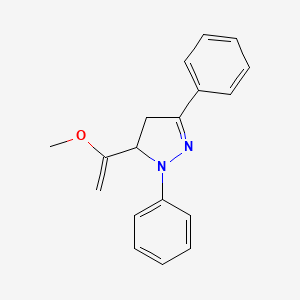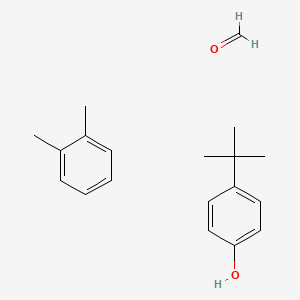![molecular formula C16H14O2Se2 B14614844 2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde CAS No. 60633-89-8](/img/structure/B14614844.png)
2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups connected via a diselane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with diselane compounds. . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of in situ product removal techniques, such as gas stripping or pervaporation, can help in managing the toxicity of the intermediate products and improve the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diselane bridge can undergo nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid.
Reduction: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diselane bridge may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with an oxygen bridge instead of a diselane bridge.
2,2’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde: Contains a longer alkyl chain and oxygen bridge.
Uniqueness
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is unique due to the presence of the diselane bridge, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
60633-89-8 |
|---|---|
Fórmula molecular |
C16H14O2Se2 |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
2-[[(2-formylphenyl)methyldiselanyl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2Se2/c17-9-13-5-1-3-7-15(13)11-19-20-12-16-8-4-2-6-14(16)10-18/h1-10H,11-12H2 |
Clave InChI |
ZFWXIKVWVYSRBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)



![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)

![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)

![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)

